

N-Methyl-1-tosyl-1H-indol-4-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Methyl-1-tosyl-1H-indol-4-amine*

Cat. No.: B3044908

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CAS Number: 100557-17-3

Molecular Formula: C₁₆H₁₆N₂O₂S

Molecular Weight: 300.38 g/mol

This technical guide provides an in-depth overview of **N-Methyl-1-tosyl-1H-indol-4-amine**, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information on structurally related molecules and general synthetic methodologies to present a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

Quantitative data for **N-Methyl-1-tosyl-1H-indol-4-amine** is not readily available in the public domain. The following table summarizes predicted physicochemical properties based on its structure.

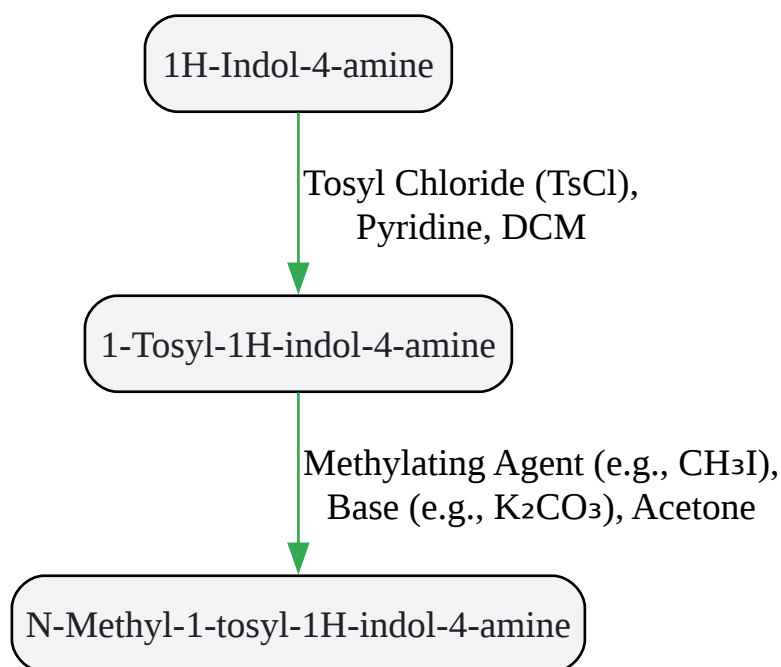
Property	Predicted Value	Notes
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	Not available	Likely to decompose at high temperatures.
Solubility	Not available	Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water.
pKa	Not available	The amine group's basicity is reduced by the electron-withdrawing tosyl group on the indole nitrogen.
LogP	Not available	The molecule possesses both hydrophobic (tosyl group, indole ring) and a polar (amine) character.

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for **N-Methyl-1-tosyl-1H-indol-4-amine** is not published in peer-reviewed literature. However, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions for the formation of N-tosyl indoles and the N-methylation of amines.

Proposed Synthetic Pathway

The synthesis of **N-Methyl-1-tosyl-1H-indol-4-amine** can be envisioned to proceed via a two-step sequence starting from 1H-indol-4-amine. The first step involves the tosylation of the indole nitrogen, followed by the selective methylation of the 4-amino group.



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Caption: Proposed synthetic pathway for **N-Methyl-1-tosyl-1H-indol-4-amine**.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-Tosyl-1H-indol-4-amine

- Materials: 1H-indol-4-amine, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
- Procedure:
 - To a solution of 1H-indol-4-amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
 - Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and separate the organic layer.

- Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-Tosyl-1H-indol-4-amine.

Step 2: Synthesis of **N-Methyl-1-tosyl-1H-indol-4-amine**

- Materials: 1-Tosyl-1H-indol-4-amine, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), acetone.
- Procedure:
 - To a solution of 1-Tosyl-1H-indol-4-amine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
 - Add methyl iodide (1.2 eq) to the suspension.
 - Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
 - After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
 - Purify the crude product by column chromatography or recrystallization to yield **N-Methyl-1-tosyl-1H-indol-4-amine**.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for **N-Methyl-1-tosyl-1H-indol-4-amine**, the indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

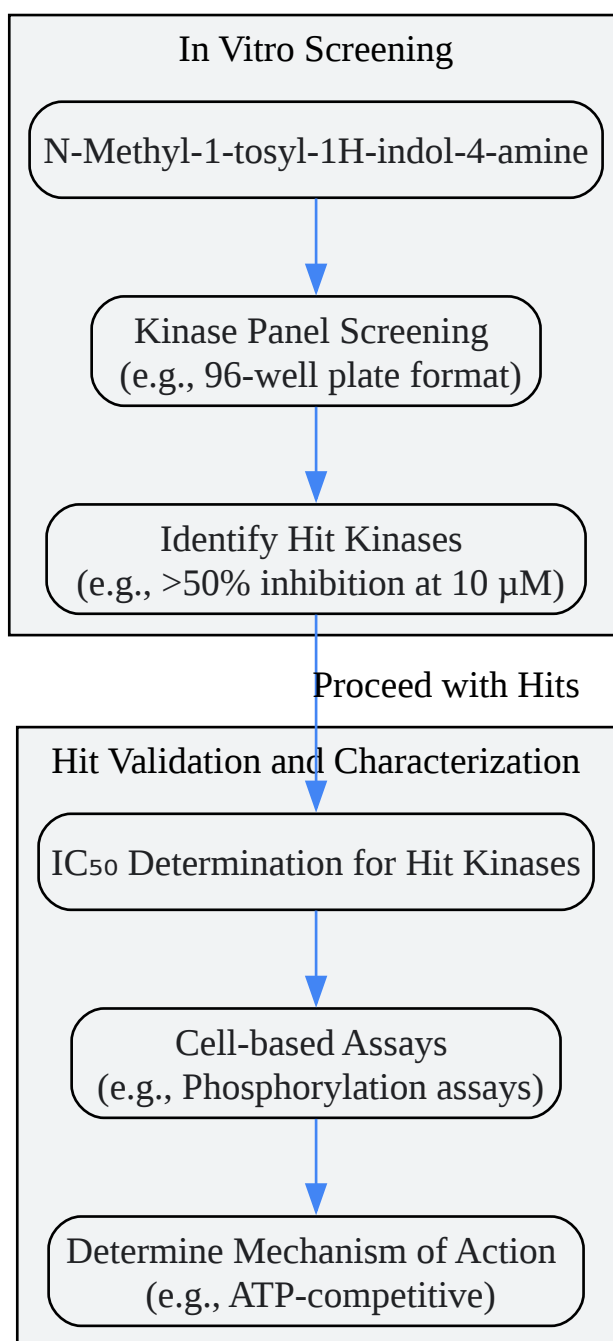
The tosyl group is often used as a protecting group for the indole nitrogen, but it can also influence the biological activity of the molecule. The presence of the N-methyl-4-amino group could confer interactions with various biological targets.

Based on the activities of structurally related indole derivatives, potential (and purely hypothetical) areas of investigation for **N-Methyl-1-tosyl-1H-indol-4-amine** could include:

- **Kinase Inhibition:** Many indole derivatives are known to be inhibitors of various protein kinases involved in cell signaling pathways related to cancer and inflammation.
- **Receptor Antagonism/Agonism:** The indole nucleus can mimic the structure of endogenous ligands for various receptors, such as serotonin (5-HT) receptors.
- **Enzyme Inhibition:** The compound could potentially inhibit enzymes involved in various disease processes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of indole derivatives as kinase inhibitors, a hypothetical workflow for screening **N-Methyl-1-tosyl-1H-indol-4-amine** against a panel of kinases is presented below.



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Caption: Hypothetical workflow for kinase inhibitor screening.

Analytical Data (Predicted)

No published analytical data for **N-Methyl-1-tosyl-1H-indol-4-amine** is available. The following table provides predicted spectroscopic characteristics based on the structure.

Technique	Predicted Features
¹ H NMR	Aromatic protons on the indole and tosyl groups (approx. 7.0-8.0 ppm). A singlet for the N-methyl group (approx. 2.8-3.2 ppm). A singlet for the tosyl methyl group (approx. 2.4 ppm). A broad singlet for the NH proton of the amine (concentration dependent).
¹³ C NMR	Resonances for the aromatic carbons of the indole and tosyl groups (approx. 110-145 ppm). A resonance for the N-methyl carbon (approx. 30-35 ppm). A resonance for the tosyl methyl carbon (approx. 21 ppm).
IR (Infrared)	N-H stretching vibration for the secondary amine (approx. 3300-3500 cm ⁻¹). C-H stretching vibrations for aromatic and methyl groups (approx. 2850-3100 cm ⁻¹). S=O stretching vibrations for the sulfonyl group (approx. 1350 and 1160 cm ⁻¹).
Mass Spec (MS)	Expected molecular ion peak [M+H] ⁺ at m/z 301.10.

Conclusion and Future Directions

N-Methyl-1-tosyl-1H-indol-4-amine is a readily accessible chemical entity based on established synthetic methodologies. While specific biological data is currently lacking, its structural features, particularly the privileged indole scaffold, suggest potential for biological activity. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. Future research should focus on the definitive synthesis and characterization of **N-Methyl-1-tosyl-1H-indol-4-amine**, followed by systematic screening in various biological assays to elucidate its

pharmacological profile. Such studies could uncover novel biological activities and pave the way for its use as a lead compound in drug discovery programs.

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